Copper(I) trifluoromethanesulfonate toluene complex
Overview
Description
Copper(I) trifluoromethanesulfonate toluene complex is a copper-based catalyst widely used in organic synthesis. It is known for its high catalytic efficiency and is often employed in cross-coupling reactions. The compound has the molecular formula (CF3SO3Cu)2 · C6H5CH3 and a molecular weight of 517.37 .
Mechanism of Action
Target of Action
The primary target of the Copper(I) trifluoromethanesulfonate toluene complex is the chemical bonds in organic compounds. It acts as a catalyst in various chemical reactions, particularly in photo reactions .
Mode of Action
The this compound interacts with its targets by facilitating the breakage and formation of chemical bonds . As a catalyst, it speeds up the reaction rate without being consumed in the process .
Biochemical Pathways
The complex is involved in the synthesis of polycyclic furans and butyrolactones . It also plays a crucial role in the preparation of beta-lactam from beta-amino thiol-esters , which are key components in many antibiotics.
Pharmacokinetics
Instead, it remains unchanged throughout the reaction and can be recovered afterwards .
Result of Action
The action of the this compound results in the formation of new organic compounds, such as polycyclic furans, butyrolactones, and beta-lactam . These compounds have various applications, including in pharmaceuticals and materials science.
Action Environment
The efficacy and stability of the this compound can be influenced by environmental factors. It is soluble in toluene , which is often used as the reaction medium. The complex is sensitive to air and moisture , so reactions involving this catalyst should be carried out under an inert atmosphere to prevent degradation.
Preparation Methods
Copper(I) trifluoromethanesulfonate toluene complex can be synthesized by mixing copper(I) trifluoromethanesulfonate with toluene. The reaction typically involves dissolving copper(I) trifluoromethanesulfonate in toluene and allowing the mixture to react under controlled conditions. After the reaction, the product is purified through crystallization . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Copper(I) trifluoromethanesulfonate toluene complex undergoes various types of reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it either gains or loses electrons.
Substitution: The compound can undergo substitution reactions where one ligand is replaced by another.
Coupling Reactions: It is particularly effective in cross-coupling reactions, such as the Sonogashira coupling, where it facilitates the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene. Major products formed from these reactions are often complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
Copper(I) trifluoromethanesulfonate toluene complex has a wide range of applications in scientific research:
Medicine: It plays a role in the development of new pharmaceuticals by facilitating the synthesis of complex drug molecules.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Copper(I) trifluoromethanesulfonate toluene complex can be compared with other similar compounds, such as:
- Copper(I) trifluoromethanesulfonate benzene complex
- Copper(II) trifluoromethanesulfonate
- Tetrakisacetonitrile copper(I) triflate
- Tetrakis(acetonitrile)copper(I) hexafluorophosphate
- Tetrakis(acetonitrile)copper(I) tetrafluoroborate
- Copper(I) thiophene-2-carboxylate
- Copper(I) bromide dimethyl sulfide complex
What sets this compound apart is its high catalytic efficiency and its ability to facilitate a wide range of organic reactions, making it a versatile and valuable compound in both research and industrial applications.
Properties
IUPAC Name |
copper(1+);toluene;trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.CHF3O3S.Cu/c1-7-5-3-2-4-6-7;2-1(3,4)8(5,6)7;/h2-6H,1H3;(H,5,6,7);/q;;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNHVMNLOAYHEK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8CuF3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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